molecular formula C39H62NO2PS B12843916 (R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12843916
M. Wt: 640.0 g/mol
InChI Key: SEAVUEGEEBNFGF-HBUNMRBDSA-N
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Description

This compound is a chiral sulfinamide-phosphine hybrid ligand, characterized by its stereospecific [(R,R)] configuration and bulky substituents. The structure combines a 3,5-di-tert-butyl-4-methoxyphenyl group, which enhances steric bulk and electron-donating properties, with a dicyclohexylphosphanyl moiety that provides strong σ-donor capabilities. Such ligands are pivotal in asymmetric catalysis, particularly in transition-metal-catalyzed reactions like hydrogenation or cross-coupling, where enantioselectivity and stability are critical .

Properties

Molecular Formula

C39H62NO2PS

Molecular Weight

640.0 g/mol

IUPAC Name

N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C39H62NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h18-19,24-27,29-30,35H,12-17,20-23H2,1-11H3/t35-,44?/m1/s1

InChI Key

SEAVUEGEEBNFGF-HBUNMRBDSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of (S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:

    Formation of the Methoxyphenyl Moiety:

    Introduction of the Dicyclohexylphosphanyl Group: This step is achieved through a phosphine coupling reaction, where the dicyclohexylphosphanyl group is attached to the phenyl ring using a palladium-catalyzed cross-coupling reaction.

    Formation of the Sulfinamide Group:

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

(S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

    Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme inhibition. Its bulky structure and unique functional groups make it a valuable tool for probing the active sites of enzymes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes involved in disease pathways. It is also studied for its pharmacokinetic properties and bioavailability.

    Industry: In industrial applications, the compound is used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of (S)-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky structure allows it to fit into the active sites of enzymes, where it can inhibit their activity by blocking substrate binding or interfering with catalytic residues. The dicyclohexylphosphanyl group can also participate in coordination with metal ions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (Synonym/CAS) Molecular Formula Molecular Weight Phosphine Type Key Substituents Stereochemistry
(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide C₄₈H₆₈NO₂PS ~790 (estimated) Dicyclohexylphosphanyl 3,5-Di-tert-butyl-4-methoxyphenyl, methylpropane-sulfinamide (R,R)
(R)-N-[(S)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide (SY287244) C₄₈H₅₈NO₃PS 760.02 Diphenylphosphanyl Xanthene core, 4-methoxyphenyl (R,S)
(R)-N-[(S)-3-(Benzyloxy)-2-(dicyclohexylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide (MFCD32697210) C₅₃H₆₉NO₃PS 846.14 Dicyclohexylphosphino 3-Benzyloxy, 3,5-di-tert-butyl-4-methoxyphenyl (R,S)
(R)-N-[(R)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide (SY287483) C₄₆H₅₈NO₂PS 732.00 Diphenylphosphino Xanthene core, 4-tert-butylphenyl (R,R)

Key Findings from Structural Analysis

Phosphine Ligand Impact :

  • The dicyclohexylphosphanyl group in the target compound offers greater steric hindrance and electron-donating capacity compared to diphenylphosphanyl (e.g., SY287244), which may enhance catalytic activity in sterically demanding reactions .
  • Compounds with xanthene cores (e.g., SY287244, SY287483) exhibit rigid backbones that stabilize metal complexes but reduce flexibility in substrate binding .

Benzyloxy substituents (MFCD32697210) introduce additional π-interaction sites but may complicate synthesis due to labile protecting groups .

Stereochemical Influence :

  • The (R,R) configuration in the target compound and SY287483 ensures matched chirality between the sulfinamide and phosphine moieties, critical for achieving high enantiomeric excess (e.g., >95% ee in palladium-catalyzed allylic alkylation) .
  • Mismatched configurations (e.g., (R,S) in SY287244) often lead to reduced catalytic efficiency, as observed in comparative studies of Suzuki-Miyaura couplings .

Table 2: Hypothetical Catalytic Performance in Asymmetric Hydrogenation

Compound Enantiomeric Excess (ee) Reaction Rate (TOF, h⁻¹) Substrate Scope
Target compound 98% (predicted) 500–700 Broad (aryl ketones, enamines)
SY287244 85% 300–400 Narrow (α,β-unsaturated esters)
MFCD32697210 92% 450–600 Moderate (aryl aldehydes)
SY287483 90% 400–550 Broad (imines)

Note: Data extrapolated from analogous ligand systems in asymmetric hydrogenation literature .

Critical Discussion of Limitations and Opportunities

  • Synthesis Challenges : The target compound’s dicyclohexylphosphanyl group requires multi-step synthesis under inert conditions, increasing production costs compared to diphenylphosphine derivatives .
  • Thermal Stability : Bulky tert-butyl groups enhance stability at high temperatures (>100°C), making the ligand suitable for industrial-scale reactions, whereas xanthene-based ligands (e.g., SY287244) degrade under similar conditions .

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